molecular formula C20H25N3O4S2 B2577068 1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941893-18-1

1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2577068
CAS No.: 941893-18-1
M. Wt: 435.56
InChI Key: VKPIPQOUQJCNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core modified with a 4-methoxyphenylsulfonyl group and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl substituent. Its synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives and coupling with thiazole-containing amines .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)23-12-10-14(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)28-20/h6-9,14H,2-5,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPIPQOUQJCNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The sulfonamide group is known for its enzyme inhibitory properties. This compound has shown potential in inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among similar sulfonamide derivatives. This activity could be beneficial in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionAcetylcholinesterase (AChE)IC₅₀ = 2.14 µM
Antitumor ActivityVarious Cancer Cell LinesSignificant cytotoxicity
Anti-inflammatoryPro-inflammatory cytokinesReduced cytokine levels

Case Studies

  • Antitumor Evaluation :
    A study evaluated the compound's effects on multiple cancer cell lines including Mia PaCa-2 and PANC-1. The results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutics .
  • Enzyme Inhibition Studies :
    In a series of experiments aimed at assessing enzyme inhibition, the compound was found to inhibit AChE with an IC₅₀ value of 2.14 µM, suggesting a strong potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Research :
    Research conducted on inflammatory models demonstrated that this compound could significantly reduce levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural motifs with sulfonamide-containing and heterocyclic derivatives. Key analogues include:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Reference
Target Compound Piperidine-4-carboxamide 4-Methoxyphenylsulfonyl, tetrahydrobenzothiazole ~447.5 Sulfonamide, carboxamide, thiazole -
Compound 14 () Piperidine-sulfonamide 4-Nitrophenylsulfonyl ~297.4 Sulfonamide, nitro
Compound 74 () Cyclopropane-carboxamide Benzodioxolyl, thiazole, pyrrolidinyl ~535.6 Carboxamide, thiazole, pyrrolidine
Compounds [7–9] () 1,2,4-Triazole-thione 4-X-phenylsulfonyl, difluorophenyl ~450–500 Triazole, sulfonamide, thione

Key Observations :

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (C-SO₂-N) differs from the carboxamide (C-C(=O)-N) in compound 74, impacting hydrogen-bonding and target affinity .
  • Heterocyclic Diversity : The tetrahydrobenzothiazole in the target compound offers conformational rigidity compared to the triazole-thiones in , which exhibit tautomerism (thiol ↔ thione) .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s sulfonamide group would exhibit ν(S=O) at ~1150–1350 cm⁻¹, aligning with compounds [7–9] (1247–1255 cm⁻¹ for C=S) .
    • Absence of ν(C=O) in compounds [7–9] contrasts with the carboxamide ν(C=O) (~1660 cm⁻¹) in the target compound .
  • NMR :
    • The 4-methoxyphenyl group in the target compound would show a singlet at ~3.8 ppm (OCH₃) in ¹H-NMR, distinct from compound 14’s nitro group (δ ~8.0 ppm for aromatic protons) .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound with high purity?

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Sulfonylation : Reaction of a piperidine derivative with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amide coupling : Activation of the carboxylic acid group (e.g., using HATU or DCC) followed by reaction with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .
    Key monitoring : Use TLC or HPLC to track reaction progress and ensure intermediate purity .

Q. How should researchers characterize this compound to confirm its structural integrity?

Analytical methods include:

  • NMR spectroscopy :
    • 1H NMR : Peaks for the methoxy group (~3.8 ppm), aromatic protons (6.8–7.8 ppm), and tetrahydrobenzo[d]thiazole protons (2.5–3.5 ppm) .
    • 13C NMR : Signals for sulfonyl (~125 ppm) and carbonyl (~170 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S content against theoretical values .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screening should focus on:

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays, given the sulfonamide’s role in binding catalytic sites .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while avoiding degradation?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry .
  • Degradation pathways : Monitor byproducts via LC-MS; avoid strong bases or prolonged heating, which may hydrolyze the sulfonyl group .
  • Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction time .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2) .
  • MD simulations : Simulate binding stability in aqueous environments (GROMACS/AMBER) for ≥100 ns .
  • QSAR modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity data from analogues .

Q. How should researchers resolve contradictory data in biological activity studies?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50 values .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Structural analogs : Compare with derivatives lacking the methoxyphenyl or thiazole groups to isolate pharmacophoric elements .

Methodological Challenges and Solutions

Q. Handling the compound’s low solubility in aqueous buffers

  • Co-solvent systems : Use DMSO:PBS (≤1% v/v) for in vitro assays .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .

Q. Addressing synthetic bottlenecks in scaling up

  • Flow chemistry : Implement continuous-flow reactors for sulfonylation and amidation steps to improve reproducibility .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Critical Research Gaps

  • In vivo pharmacokinetics : No data on oral bioavailability or metabolic stability .
  • Target validation : Limited evidence linking the compound to specific disease pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.